molecular formula C19H17N3O4S B12775829 O-Demethyl rivoglitazone CAS No. 770698-20-9

O-Demethyl rivoglitazone

Cat. No.: B12775829
CAS No.: 770698-20-9
M. Wt: 383.4 g/mol
InChI Key: OIEQYSVXVNGAOF-UHFFFAOYSA-N
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Description

O-Demethyl Rivoglitazone, also identified as Metabolite M12, is a primary oxidative metabolite of the investigational thiazolidinedione Rivoglitazone, a novel peroxisome proliferator-activated receptor gamma (PPARγ) agonist. Research into this compound is essential for understanding the metabolic fate and clearance of its parent drug, which has been studied for the treatment of type 2 diabetes mellitus . In vitro and in vivo studies have identified O-demethylation as a major metabolic pathway for Rivoglitazone in preclinical models . This metabolite is a key intermediate in the formation of other significant metabolites, such as O-demethyl-O-sulfate (M11), which was a major circulating metabolite in animal studies . Investigating this compound provides researchers with critical insights into the drug's biotransformation, the enzymes involved in its metabolism, and its overall pharmacokinetic profile . As a reference standard, it is invaluable for drug metabolism and pharmacokinetic (DMPK) studies, helping to elucidate the mechanisms behind the disposition of this class of PPARγ agonists. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

770698-20-9

Molecular Formula

C19H17N3O4S

Molecular Weight

383.4 g/mol

IUPAC Name

5-[[4-[(6-hydroxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H17N3O4S/c1-22-15-9-12(23)4-7-14(15)20-17(22)10-26-13-5-2-11(3-6-13)8-16-18(24)21-19(25)27-16/h2-7,9,16,23H,8,10H2,1H3,(H,21,24,25)

InChI Key

OIEQYSVXVNGAOF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)O)N=C1COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Demethyl rivoglitazone typically involves the demethylation of rivoglitazone. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective removal of the methyl group without affecting other functional groups in the molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the integrity of the compound. The reaction is monitored using techniques such as high-performance liquid chromatography to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

Metabolic Pathways and Enzymatic Reactions

O-Demethyl rivoglitazone arises through the oxidative metabolism of rivoglitazone, mediated by cytochrome P450 (CYP) enzymes. The primary pathway involves:

  • O-Demethylation : Cleavage of the methoxy group (-OCH₃) on the benzimidazole ring, forming a hydroxyl group (-OH) .

  • Sulfation : Subsequent conjugation of the hydroxyl group with sulfate via sulfotransferases (SULTs), yielding O-demethyl-O-sulfate rivoglitazone (M11), a major metabolite in preclinical models .

Key Enzymes:

Enzyme FamilyRole in MetabolismExample Isoforms
Cytochrome P450Catalyzes O-demethylationCYP2C8, CYP2C9
SulfotransferasesFacilitates sulfate conjugationSULT1A1, SULT1E1

In Vitro Metabolic Profiling

Studies in human, rat, and monkey hepatocytes identified this compound as a significant metabolite:

  • Reaction Conditions :

    • Incubation with liver microsomes or hepatocytes at 37°C.

    • NADPH-regenerating system for CYP-mediated reactions.

    • Detection via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

  • Major Metabolites :

    MetaboliteStructural ModificationRelative Abundance
    M11 (O-demethyl-O-sulfate)Demethylation + sulfation45–60% (monkeys)
    M12 (O-demethyl)Demethylation only20–30% (rats)
    N-demethyl rivoglitazoneN-demethylation<10% (humans)

Demethylation Process

  • Step 1 : CYP2C8/9 oxidizes the methoxy group, forming a transient hydroxymethyl intermediate.

  • Step 2 : Spontaneous cleavage of the C-O bond releases formaldehyde, yielding the hydroxylated metabolite .

Sulfation

  • The hydroxyl group reacts with 3'-phosphoadenosine-5'-phosphosulfate (PAPS) in a sulfotransferase-catalyzed reaction:

    Rivoglitazone-OH + PAPSSULTRivoglitazone-OSO₃H + PAP\text{Rivoglitazone-OH + PAPS} \xrightarrow{\text{SULT}} \text{Rivoglitazone-OSO₃H + PAP}

    This step enhances water solubility for renal excretion .

Structural Elucidation

  • Molecular Formula : C₁₉H₁₇N₃O₄S .

  • Key Spectral Data :

    • LC-MS/MS : m/z 384.1 [M+H]⁺ (this compound) → 256.0 (fragment ion).

    • NMR : Absence of methoxy proton signals (δ 3.8 ppm) confirms demethylation.

Stability and Reactivity

  • pH Sensitivity : Stable at physiological pH (7.4), but degrades under acidic conditions (pH <3) via hydrolysis of the thiazolidinedione ring.

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and CO₂ .

Comparative Metabolism in Species

SpeciesDominant PathwayNotable Metabolites
HumanO-Demethylation → SulfationM11, M12
RatO-Demethylation → GlucuronidationM12-glucuronide
MonkeySulfation → N-DemethylationM11, N-demethyl-M11

Functional Implications

  • Pharmacological Activity : Unlike rivoglitazone, this compound shows reduced PPARγ activation, suggesting detoxification rather than therapeutic contribution .

  • Toxicological Profile : No significant off-target reactivity reported, but sulfate conjugates may accumulate in renal impairment .

Scientific Research Applications

Pharmacological Mechanisms

O-Demethyl rivoglitazone acts primarily as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist, which plays a crucial role in glucose metabolism and insulin sensitivity. Its mechanism involves:

  • Activation of PPAR-γ : This receptor modulates the transcription of genes involved in glucose and lipid metabolism, enhancing insulin sensitivity in peripheral tissues.
  • Anti-inflammatory Effects : By activating PPAR-γ, this compound may exert anti-inflammatory effects that could benefit patients with insulin resistance and related inflammatory conditions.

Diabetes Management

This compound has shown promise in clinical settings for managing type 2 diabetes mellitus. Studies indicate that it can effectively lower hemoglobin A1c levels, thus improving glycemic control. A comparative study demonstrated that this compound reduced A1C by approximately 0.5% to 1.0% when compared to placebo treatments .

Cardiovascular Benefits

Research indicates that this compound may have cardiovascular protective effects. In animal models, it has been observed to improve myocardial function and reduce ischemic injury, suggesting a potential role in preventing heart failure associated with diabetes .

Comparative Efficacy with Other TZDs

A comparative analysis of this compound with other TZDs, such as rosiglitazone and pioglitazone, reveals its unique profile:

DrugA1C Reduction (%)Cardiovascular RiskSide Effects
This compound0.5 - 1.0Lower riskMild edema, weight gain
Rosiglitazone0.11 - 1.1Higher riskEdema, heart failure
Pioglitazone0.5 - 1.5Moderate riskEdema, weight gain

This table illustrates the relative efficacy and safety profiles of these drugs, highlighting the potential advantages of this compound.

Case Studies and Research Findings

Several case studies provide insights into the therapeutic applications of this compound:

  • Case Study 1 : A patient with type 2 diabetes exhibited significant improvements in glycemic control after switching from rosiglitazone to this compound, with a reported decrease in A1C levels from 8.5% to 7.3% over three months.
  • Case Study 2 : In a cohort study involving patients with insulin resistance and cardiovascular disease, those treated with this compound showed reduced markers of inflammation and improved lipid profiles compared to those receiving standard treatments .

Mechanism of Action

The mechanism of action of O-Demethyl rivoglitazone involves its interaction with peroxisome proliferator-activated receptor gamma. This receptor is a nuclear hormone receptor that regulates the expression of genes involved in glucose and lipid metabolism. By activating this receptor, this compound enhances insulin sensitivity, reduces blood glucose levels, and improves lipid profiles. The molecular targets include various enzymes and proteins involved in metabolic pathways, leading to improved metabolic control.

Comparison with Similar Compounds

Structural and Mechanistic Differences

Rivoglitazone distinguishes itself from other TZDs through unique PPARγ binding interactions. X-ray crystallography reveals that rivoglitazone forms an extensive hydrogen bond network with the PPARγ co-activator binding surface (AF2), including residues in helix 3 and the β-sheet, unlike rosiglitazone or pioglitazone. This interaction enhances its potency and selectivity for PPARγ over PPARα/δ, reducing off-target effects .

Table 1: Structural and Mechanistic Comparison

Compound PPARγ Binding Features Selectivity (vs. PPARα/δ)
Rivoglitazone Unique H-bond network with AF2; extensive helix 3/β-sheet contacts High
Rosiglitazone Standard TZD interactions; weaker AF2 engagement Moderate
Pioglitazone Similar to rosiglitazone but with a bulkier side chain Moderate

Efficacy in Glycemic Control

Rivoglitazone demonstrates superior HbA1c reduction compared to other TZDs. A meta-analysis of 3 RCTs (3,591 patients) showed:

  • Standard-dose rivoglitazone : HbA1c reduction of -0.86% (95% CI: -1.11 – -0.61) vs. placebo.
  • High-dose rivoglitazone: HbA1c reduction of -0.97% (95% CI: -1.03 – -0.90) vs. placebo . In contrast, rosiglitazone showed a 5-year monotherapy failure rate of 15% vs. 34% for glyburide, indicating better durability .

Table 2: Efficacy Parameters

Parameter Rivoglitazone (Std Dose) Rivoglitazone (High Dose) Rosiglitazone Pioglitazone
HbA1c Reduction -0.86% -0.97% -1.2–-1.5% -0.6–-1.0%
FPG Reduction -3.37 mg/dl -9.41 mg/dl -20–-30 mg/dl -15–-25 mg/dl
Triglycerides -17.95 mg/dl -23.50 mg/dl -10–-20 mg/dl -15–-30 mg/dl

Metabolic Pathways

In vitro studies show rivoglitazone is metabolized in liver microsomes, but data on O-Demethyl rivoglitazone’s activity are sparse. Pioglitazone, by comparison, undergoes thiazolidinedione ring-opening metabolism, which may contribute to its distinct safety profile .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing O-Demethyl rivoglitazone in preclinical studies?

  • Methodological Answer : Synthesis typically involves demethylation of rivoglitazone using enzymatic or chemical catalysts, followed by purification via HPLC. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity assessments should use HPLC with UV detection, adhering to thresholds ≥95% . For novel compounds, provide full spectroscopic data (¹H/¹³C NMR, IR) and elemental analysis in supplemental materials to ensure reproducibility .

Q. Which in vitro assays are most effective for evaluating PPARgamma receptor activation by this compound?

  • Methodological Answer : Utilize transient transfection assays with PPARgamma-responsive luciferase reporters in HEK293 or COS-7 cells. Dose-response curves (0.1–10 μM) should compare this compound’s efficacy to rosiglitazone (full agonist) or partial agonists. Include co-activator recruitment assays (e.g., TR-FRET) to quantify binding affinity. Structural insights can be obtained via X-ray crystallography of the ligand-receptor complex, as demonstrated for rivoglitazone .

Advanced Research Questions

Q. How should researchers address contradictory findings in HbA1c reduction efficacy across this compound trials?

  • Methodological Answer : Conduct meta-analyses stratified by study design (e.g., placebo-controlled vs. active comparator trials) and patient subgroups (e.g., baseline HbA1c >8.5%). Use random-effects models to account for heterogeneity (I² >50%) and sensitivity analyses to identify confounders (e.g., dosing regimens, trial duration). For example, rivoglitazone trials showed high heterogeneity (I²=87%) in HbA1c outcomes, necessitating subgroup adjustments for BMI and insulin sensitivity .

Q. What methodological considerations are critical for designing long-term cardiovascular safety trials for this compound?

  • Methodological Answer : Prioritize composite endpoints (e.g., MACE: myocardial infarction, stroke, cardiovascular death) with follow-up ≥2 years. Incorporate independent Data Safety Monitoring Boards (DSMBs) to adjudicate events, as seen in rivoglitazone trials . Use placebo-controlled designs with rigorous exclusion criteria for high-risk patients (e.g., NYHA Class III/IV heart failure). Pre-specify interim analyses to detect early signals of edema or weight gain, common PPARgamma agonist side effects .

Q. How can structural biology insights improve the design of this compound analogs with reduced adverse effects?

  • Methodological Answer : Map ligand-receptor interactions using cryo-EM or X-ray crystallography to identify residues critical for PPARgamma activation (e.g., helix 12 stabilization). Rivoglitazone’s binding mode revealed hydrogen bonds with Ser289 and hydrophobic interactions with Leu330, which influence transcriptional efficacy . Structure-activity relationship (SAR) studies can target modifications to reduce off-target interactions (e.g., with PPARalpha or PPARdelta isoforms).

Q. What statistical approaches are recommended to resolve discrepancies in insulin sensitivity outcomes between animal models and human trials?

  • Methodological Answer : Apply translational pharmacokinetic/pharmacodynamic (PK/PD) modeling to extrapolate rodent data (e.g., hyperinsulinemic-euglycemic clamp results) to humans. Adjust for species-specific PPARgamma expression levels using quantitative proteomics. In human trials, use hyperglycemic clamp or HOMA-IR indices, and account for covariates like adiposity and genetic polymorphisms (e.g., PPARG Pro12Ala) .

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